molecular formula C18H26N4O5S B047126 For-Met-Leu-pNA CAS No. 111150-07-3

For-Met-Leu-pNA

Cat. No. B047126
M. Wt: 410.5 g/mol
InChI Key: USMAYZXZOMUBJX-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The peptide "For-Met-Leu-pNA" is presumably a derivative involved in biochemical studies, particularly those focusing on enzymatic specificity, peptide synthesis, and molecular interaction studies. Its design likely aims to serve as a substrate or inhibitor in assays examining the specificity and mechanism of enzymes such as aminoacyl-tRNA synthetases or peptidases.

Synthesis Analysis

Peptides similar to "For-Met-Leu-pNA" are typically synthesized through enzymatic methods, utilizing enzymes like aminoacyl-tRNA synthetases in low-water content systems or by solid-phase peptide synthesis techniques. For instance, enzymatic synthesis approaches have successfully produced peptides like Leu- and Met-enkephalin derivatives, demonstrating the potential for creating complex peptides with high purity and yield (Clapés et al., 1995; Kullmann, 1979).

Molecular Structure Analysis

The molecular structure of peptides and their interactions with enzymes such as aminoacyl-tRNA synthetases have been elucidated through crystallographic studies. For example, the crystal structures of editing domains from enzymes like leucyl-tRNA synthetase reveal how these enzymes recognize and bind specific amino acids, ensuring the high fidelity of protein synthesis by correcting mischarged tRNAs (Liu et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving peptides and their enzymatic synthesis or degradation are intricate, with specificity being crucial for biological function. Studies on methionyl-tRNA synthetase and related enzymes demonstrate the precise mechanisms these enzymes use to recognize and catalyze the attachment of specific amino acids to tRNA, highlighting the chemical specificity and reaction mechanisms that would be relevant to understanding "For-Met-Leu-pNA" interactions (Bruton & Hartley, 1970).

Physical Properties Analysis

Physical properties such as solubility, stability, and molecular conformation are pivotal for the biological activity of peptides. Crystallographic studies provide insights into the physical conformation of peptides and their complexes, revealing how structural features like beta-sheets and peptide chain pleating contribute to their function and interaction with biological molecules (Griffin et al., 1986).

Chemical Properties Analysis

The chemical properties of peptides, including reactivity, enzymatic compatibility, and interaction with other molecules, are essential for their biological roles. Studies have shown how specific amino acids in enzymes are crucial for amino acid discrimination, impacting cell viability and enzyme function, which would be relevant for understanding the interactions and stability of "For-Met-Leu-pNA" in biological systems (Xu et al., 2004).

Scientific Research Applications

  • Formylpeptides in Human Neutrophils

    • Formylpeptides like For-Met-Leu-pNA play a significant role in the activation and function of human neutrophils. A study by Selvatici et al. (2003) focused on For-Met-Delta(z)Leu-Phe-OMe, a variant of For-Met-Leu-pNA, revealing its capacity to activate specific molecular pathways in human neutrophils, such as calcium, inositol phosphate, and cyclic AMP enhancement. This highlights the role of For-Met-Leu-pNA and its analogs in immune cell functions (Selvatici et al., 2003).
  • Hydrophilic Residue Role in Neutrophils

    • A study by Spisani et al. (2003) on peptides including For-Met-Leu-pNA variants demonstrated the importance of hydrophilic side chains in human neutrophil activation. The research showed that certain analogs of For-Met-Leu-pNA act as full agonists, influencing chemotaxis, superoxide anion production, and receptor binding in neutrophils, thereby providing insights into the receptor pocket's characteristics (Spisani et al., 2003).
  • Impact on Cancer Cell Proliferation

    • In the context of cancer research, For-Met-Leu-pNA related compounds have been studied for their effects on cell proliferation. Singh et al. (2006) examined peanut agglutinin lectin (PNA), which binds to a carbohydrate antigen expressed in colon cancer. Their study found that PNA's interaction with CD44v6 isoforms in colon cancer cells triggers the phosphorylation of c-Met and MAPK, leading to cell proliferation. This suggests the potential of For-Met-Leu-pNA related compounds in understanding cancer cell mechanisms (Singh et al., 2006).
  • Role in Metabolic Pathways

    • For-Met-Leu-pNA and its related compounds have also been studied in metabolic pathways. Fu et al. (2015) researched the combination of leucine and metformin, demonstrating their synergistic effects on insulin sensitivity and glycemic control in mice. This study highlights the potential application of For-Met-Leu-pNA related compounds in metabolic disorders and diabetes treatment (Fu et al., 2015).
  • Chromogenic Substrates for Proteases

    • Richards et al. (1990) focused on the development of chromogenic substrates for HIV-1 proteinase, using compounds related to For-Met-Leu-pNA. Their work contributes to the understanding of protease function and aids in the development of assays for enzyme characterization (Richards et al., 1990).

Safety And Hazards

For-Met-Leu-pNA should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided. It’s also important to avoid the formation of dust and aerosols .

Relevant Papers The paper “Uses of human peptide deformylase” discusses the use of For-Met-Leu-pNA in deformylase assays . Another paper, “Extracellular proteolytic activation of Pseudomonas aeruginosa aminopeptidase (PaAP) and insight into the role of its non-catalytic N-terminal domain”, provides insights into the role of For-Met-Leu-pNA in the study of protein interactions .

properties

IUPAC Name

(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methyl-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S/c1-12(2)10-16(21-17(24)15(19-11-23)8-9-28-3)18(25)20-13-4-6-14(7-5-13)22(26)27/h4-7,11-12,15-16H,8-10H2,1-3H3,(H,19,23)(H,20,25)(H,21,24)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMAYZXZOMUBJX-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

For-Met-Leu-pNA

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